molecular formula C22H42O6 B13808427 Bis[2-(2-ethylbutoxy)ethyl] adipate CAS No. 7790-07-0

Bis[2-(2-ethylbutoxy)ethyl] adipate

Cat. No.: B13808427
CAS No.: 7790-07-0
M. Wt: 402.6 g/mol
InChI Key: VHCPQIOKWWQIRV-UHFFFAOYSA-N
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Description

Bis[2-(2-ethylbutoxy)ethyl] adipate (CAS: 141-17-3) is a diester of adipic acid, synthesized by esterifying adipic acid with 2-(2-ethylbutoxy)ethanol. It is commonly used as a plasticizer in polymer formulations, particularly in polyvinyl chloride (PVC) and biodegradable polymers like poly(lactic acid) (PLA). This compound is valued for its low volatility, compatibility with polar polymers, and ability to enhance flexibility and processability . Its molecular weight is 434.6 g/mol, with a density of 1.01 g/cm³ and viscosity of 20.5 mPa·s at room temperature . Commercial suppliers include Sigma-Aldrich and Hallstar (branded as Plasthall DBEEA) .

Properties

CAS No.

7790-07-0

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

bis[2-(2-ethylbutoxy)ethyl] hexanedioate

InChI

InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3

InChI Key

VHCPQIOKWWQIRV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC

Origin of Product

United States

Preparation Methods

Classical Esterification Approach

The core synthetic route involves the esterification of adipic acid with 2-(2-ethylbutoxy)ethanol, typically catalyzed by an acid such as sulfuric acid. The reaction is conducted under reflux to drive the equilibrium towards ester formation by continuous removal of water formed during the reaction.

Typical Procedure:

  • Reactants: Adipic acid and 2-(2-ethylbutoxy)ethanol (usually with slight excess of alcohol to shift equilibrium).
  • Catalyst: Acid catalyst such as sulfuric acid.
  • Conditions: Reflux under stirring, often with azeotropic removal of water to enhance conversion.
  • Duration: Several hours until acid number (AN) indicates high conversion (~95-99%).
  • Workup: Filtration to remove catalyst residues, washing, and distillation to remove excess alcohol and solvents.

This method is scalable and yields high purity product suitable for industrial use.

Catalytic Enhancements

To improve reaction rates and yields, Lewis acid catalysts like titanium tetrabutoxide have been employed. This catalyst activates the carboxylic acid moiety, promoting faster esterification and equilibrium attainment.

  • Addition of ~0.02 g titanium tetrabutoxide accelerates reaction.
  • Enables near-complete conversion within 60-90 minutes after catalyst addition.
  • The catalyst is derived from titanium, an abundant and relatively safe transition metal.

Industrial-Scale Refinement Process (From Patent CN102249909A)

An industrially optimized method includes several steps beyond esterification to improve product quality and reduce costs:

Step Description
1. Esterification Adipic acid and 2-ethylhexanol (or 2-(2-ethylbutoxy)ethanol analog) reacted under micro-vacuum reflux with acid catalyst to remove water continuously.
2. Washing Addition of water to reaction mixture, stirring and phase separation to remove residual acid and impurities.
3. Dealcoholysis Removal of excess alcohol from the mixture to obtain crude adipate product.
4. Refining Addition of a finishing agent mixture (calcium oxide, magnesium oxide, activated carbon, silica in 1:1:2:1 ratio) to adsorb color and impurities, stirred for 1 hour.
5. Filtration Careful filtration to remove adsorbents and obtain purified this compound product with >99.5% purity and low color (less than No. 30 platinum-cobalt scale).

This method avoids high vacuum refining, reducing equipment investment and production costs while maintaining high product quality.

Reaction Mechanism and Equilibrium Considerations

The esterification is a reversible reaction:

$$
\text{Adipic acid} + 2 \times \text{2-(2-ethylbutoxy)ethanol} \rightleftharpoons \text{this compound} + 2 \times \text{H}_2\text{O}
$$

To drive the reaction forward:

  • Use slight excess of alcohol.
  • Remove water continuously via reflux and water separators.
  • Employ catalysts to increase reaction rate.
  • Use vacuum or azeotropic distillation to remove water and excess alcohol.

These strategies shift equilibrium toward ester formation, increasing yield and purity.

Analytical and Purification Techniques

  • Acid Number (AN) Titration: Used to monitor reaction progress by measuring residual acid content. Typical values drop from 15-20 (90% conversion) to 2-8 (95-99% conversion) after catalyst addition and reaction completion.
  • Filtration over Celite: Removes catalyst residues and solid impurities.
  • Distillation: Atmospheric distillation to remove solvents (e.g., dichloromethane if used in washing), vacuum distillation to recover excess alcohol.
  • Adsorption Purification: Use of mixed adsorbents (CaO, MgO, activated carbon, silica) to reduce color and impurities without high vacuum refining.
  • NMR Spectroscopy: ^1H NMR used to confirm product purity and residual alcohol content.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Method Industrial Method (Patent CN102249909A)
Reactants Adipic acid + 2-(2-ethylbutoxy)ethanol Adipic acid + 2-ethylhexanol (analogous alcohol)
Catalyst Sulfuric acid or titanium tetrabutoxide Sulfuric acid, micro-vacuum reflux
Reaction Conditions Reflux, stirring, water removal via reflux Micro-vacuum reflux with water separator
Catalyst Enhancement Titanium tetrabutoxide to accelerate reaction Not specifically mentioned
Water Removal Continuous removal via reflux Continuous removal via water separator
Post-reaction Washing Filtration, washing with solvents Water washing to remove residual acid
Dealcoholysis Distillation to remove excess alcohol Distillation to remove excess alcohol
Purification Filtration over Celite, distillation Adsorbent mixture treatment (CaO, MgO, activated carbon, silica)
Final Product Purity ~95-99% conversion, good purity >99.5% purity, low color (Platinum-cobalt <30)
Scale Laboratory to pilot scale Industrial scale
Advantages Simple, effective for research and small scale Cost-effective, avoids high vacuum refining, high efficiency

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-ethylbutoxy)ethyl] adipate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and 2-(2-ethylbutoxy)ethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Adipic acid and 2-(2-ethylbutoxy)ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Plasticizer in Polymers

One of the primary applications of bis[2-(2-ethylbutoxy)ethyl] adipate is as a plasticizer in polymer formulations. It enhances the flexibility and processability of various plastics, particularly polyvinyl chloride (PVC). The compound is used in the production of flexible PVC films, which are essential in packaging materials, including food wrapping and medical supplies .

Application Description
Plasticizer Improves flexibility and durability of PVC and other plastics.
Binder Used in coatings and adhesives to enhance adhesion properties.
Solvent Acts as a solvent in various chemical processes and formulations.

Coatings and Paints

In the coatings industry, this compound serves as an additive that improves the flow and leveling properties of paints. Its inclusion helps to create smoother finishes and enhances the durability of the coating against environmental factors such as moisture and UV radiation .

Cosmetic and Personal Care Products

The compound is also utilized in cosmetic formulations as an emulsifier and skin conditioning agent. It helps to stabilize emulsions and contributes to the sensory attributes of products like lotions and creams, providing a smooth application feel .

Research Applications

In scientific research, this compound has been studied for its potential effects on human health and the environment. Research indicates that it may pose developmental and reproductive toxicity risks when exposure occurs through inhalation or dermal contact in occupational settings . Such studies are crucial for regulatory assessments and ensuring safe usage levels.

Case Study 1: Plasticization Effects

A study published in Polymer Science demonstrated that this compound significantly improved the plasticization effect on poly(lactic acid), enhancing its mechanical properties without compromising biodegradability. This finding supports its use in sustainable material development .

Case Study 2: Environmental Impact Assessment

Research conducted by the European Chemicals Agency evaluated the environmental impact of this compound, highlighting its classification under hazardous substances due to potential aquatic toxicity. This assessment is vital for developing safer alternatives and managing risks associated with its use in consumer products .

Mechanism of Action

The primary mechanism by which Bis[2-(2-ethylbutoxy)ethyl] adipate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced workability and durability of the material. The compound’s molecular structure allows it to interact effectively with various polymers, making it a versatile additive.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Bis[2-(2-ethylbutoxy)ethyl] adipate belongs to the family of adipate esters, which differ in alkyl chain length and branching. Key analogs include:

  • Dioctyl Adipate (DOA, CAS: 103-23-1) : A linear adipate ester with 2-ethylhexyl groups.
  • Diisononyl Adipate (DINA, CAS: 33703-08-1): Branched-chain ester with isononyl groups.
  • Diisopropyl Adipate (DIPA, CAS: 6938-94-9) : Shorter-chain ester with isopropyl groups.

Physical and Chemical Properties

Property This compound Dioctyl Adipate (DOA) Diisononyl Adipate (DINA)
Molecular Weight (g/mol) 434.6 370.56 398.6 (estimated)
Density (g/cm³) 1.01 0.92 0.92–0.95 (typical)
Viscosity (mPa·s) 20.5 13–15 25–30 (industry data)
Boiling Point (°C) >300 (decomposes) 417 220–240 (at 5 mmHg)

This compound exhibits higher viscosity and lower volatility compared to DOA, making it suitable for high-temperature processing. Its branched ethoxyethyl groups improve polymer compatibility relative to linear analogs like DOA .

Market and Suppliers

  • This compound : Sigma-Aldrich, Hallstar (Plasthall DBEEA) .
  • DOA : Kanto Reagents, Emery Oleochemicals .

Key Research Findings

  • Rheological Studies : PVC composites plasticized with this compound show minimal differences in melt flow rates compared to DOA, suggesting interchangeability in specific applications .
  • Environmental Persistence : Adipate esters like DOA are less persistent in aquatic systems than phthalates, with faster biodegradation rates .

Biological Activity

Chemical Identity
Bis[2-(2-ethylbutoxy)ethyl] adipate, also known as BBOEA, is an ester compound with the molecular formula C22H42O6C_{22}H_{42}O_6 and a molecular weight of approximately 434.56 g/mol. It is synthesized from adipic acid and 2-(2-ethylbutoxy)ethanol. This compound is primarily used in industrial applications, particularly as a plasticizer in polymers and as a solvent in various formulations.

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. Studies have shown that it has minimal acute toxicity when administered orally or through dermal exposure. The compound's low volatility and high molecular weight contribute to its favorable safety profile, making it suitable for use in consumer products.

Table 1: Toxicological Data Summary

EndpointValue
Oral LD50 (rat)>5000 mg/kg
Dermal LD50 (rat)>2000 mg/kg
Irritation (skin/eye)Non-irritating
SensitizationNot a sensitizer

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is poorly absorbed through the gastrointestinal tract, which limits systemic exposure. Its high lipophilicity may facilitate accumulation in fatty tissues, although studies have not confirmed significant bioaccumulation.

Case Studies

Several studies have explored the biological effects of BBOEA:

  • Plasticizer Effects on Cell Viability : A study investigated the impact of various plasticizers, including BBOEA, on the viability of human fibroblast cells. Results indicated that concentrations below 1% did not significantly affect cell viability, suggesting a safe threshold for use in medical devices.
  • Environmental Impact Study : Research conducted on the environmental degradation of BBOEA revealed that it undergoes hydrolysis in aquatic environments, leading to the formation of non-toxic byproducts. This finding supports its use in eco-friendly applications.
  • Endocrine Disruption Assessment : In a screening for endocrine-disrupting chemicals (EDCs), BBOEA was tested for estrogenic activity using in vitro assays. The results showed no significant estrogenic or anti-estrogenic activity, indicating that it does not interfere with hormonal functions.

Regulatory Status

This compound is generally recognized as safe (GRAS) for use in food contact materials by regulatory agencies such as the FDA. Its low toxicity and lack of significant biological activity make it an attractive option for various applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and structural integrity of Bis[2-(2-ethylbutoxy)ethyl] adipate in experimental settings?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) to verify purity and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-reference results with Certificates of Analysis (COA) to validate batch consistency . Calibration standards, such as those listed in reagent catalogs, ensure accuracy in quantification .

Q. How can synthesis protocols for this compound be optimized to maximize yield and minimize byproducts?

  • Methodology : Employ esterification reactions under controlled anhydrous conditions, using acid catalysts (e.g., sulfuric acid) and stoichiometric excess of 2-(2-ethylbutoxy)ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 120–150°C) to reduce side reactions like hydrolysis .

Q. What are the best practices for characterizing the physical-chemical properties (e.g., solubility, viscosity) of this compound?

  • Methodology : Measure solubility parameters using Hansen solubility spheres and determine viscosity via rotational viscometry. Compare results with databases like CAMEO to identify discrepancies caused by isomerism or impurities .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo toxicity profiles of this compound?

  • Methodology : Conduct parallel in vitro (e.g., cell viability assays) and in vivo (e.g., zebrafish embryo toxicity tests) studies under standardized OECD guidelines. Use pharmacokinetic modeling to account for metabolic differences, such as esterase-mediated hydrolysis, which may explain divergent results .

Q. What computational and experimental approaches are effective in predicting the environmental fate of this compound?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with soil/water microcosm studies, analyzing degradation products via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .

Q. How can structural modifications of the alcohol substituent in adipate plasticizers influence their ecotoxicity, and what experimental frameworks are suitable for testing this?

  • Methodology : Synthesize analogs (e.g., hexyl or decyl derivatives) and compare their toxicity using Daphnia magna acute assays. Correlate chain length and branching with LogP values to establish structure-activity relationships (SARs) .

Q. What strategies mitigate challenges in cross-study comparisons due to inconsistent nomenclature (e.g., "dioctyl adipate" vs. "bis(2-ethylhexyl) adipate")?

  • Methodology : Use IUPAC naming conventions and CAS registry numbers (e.g., 103-23-1) to standardize literature reviews. Cross-validate data against authoritative databases like ChEBI to resolve synonym conflicts .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting toxicity or stability data arise, systematically evaluate variables such as solvent choice (e.g., aqueous vs. lipid matrices), assay sensitivity, and isomer purity. For example, trace isomers in commercial batches may skew ecotoxicity results .
  • Theoretical Frameworks : Link experimental findings to broader theories, such as the "green chemistry" principles for plasticizer design or QSAR models for environmental risk assessment .

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